ethyl 3-di-n-propylaminopropionate

Description

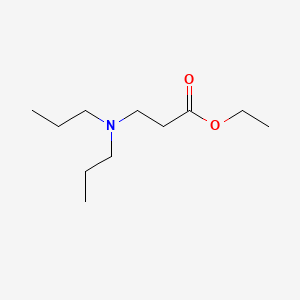

Ethyl 3-di-n-propylaminopropionate (CAS 42980-55-2) is an ester derivative of propionic acid featuring a di-n-propylamino substituent at the β-position. Its molecular formula is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol . Structurally, it consists of a propionate backbone esterified with an ethyl group and a tertiary amine (di-n-propyl) at the third carbon (Figure 1).

Properties

IUPAC Name |

ethyl 3-(dipropylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-8-12(9-5-2)10-7-11(13)14-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLYWAUOPAAMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195603 | |

| Record name | Ethyl N,N-dipropyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42980-55-2 | |

| Record name | N,N-Dipropyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42980-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N,N-dipropyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042980552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42980-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N,N-dipropyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N,N-dipropyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-di-n-propylaminopropionate typically involves the alkylation of beta-alanine derivatives. One common method is the reaction of beta-alanine with di-n-propylamine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of ethyl 3-di-n-propylaminopropionate may involve continuous flow reactors to optimize reaction conditions and scale up production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-di-n-propylaminopropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ethyl 3-di-n-propylaminopropionate has found applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 3-di-n-propylaminopropionate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 3-di-n-propylaminopropionate belongs to a class of amino-substituted propionate esters. Key structural analogs include:

Ethyl 3-(Diethylamino)propionate

- CAS: Not explicitly provided, but structurally analogous.

- Formula: C₉H₁₉NO₂.

- Molecular Weight : 173.25 g/mol (calculated).

- Key Difference : Replaces di-n-propyl with diethyl groups, reducing steric hindrance and lipophilicity. This shorter alkyl chain may enhance solubility in polar solvents compared to the target compound .

Ethyl 3-[(3-Methoxypropyl)amino]propanoate (CAS 169320-81-4)

- Formula: C₁₀H₂₁NO₃.

- Molecular Weight : 203.28 g/mol.

- Key Difference: Substitutes the di-n-propylamine with a methoxypropyl group, introducing an ether linkage.

N-Ethyl-3-(propylamino)propanamide (CAS 1040691-87-9)

- Formula : C₈H₁₈N₂O.

- Molecular Weight : 158.24 g/mol.

- Key Difference: Replaces the ester group with an amide, significantly increasing stability against hydrolysis. The propylamino group also reduces steric bulk compared to di-n-propyl .

Table 1: Structural Comparison of Ethyl 3-Di-n-propylaminopropionate and Analogs

| Compound | CAS | Formula | MW (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-di-n-propylaminopropionate | 42980-55-2 | C₁₁H₂₃NO₂ | 201.31 | Ester, tertiary di-n-propylamine |

| Ethyl 3-(diethylamino)propionate | - | C₉H₁₉NO₂ | 173.25 | Ester, tertiary diethylamine |

| Ethyl 3-[(3-methoxypropyl)amino]propanoate | 169320-81-4 | C₁₀H₂₁NO₃ | 203.28 | Ester, secondary methoxypropylamine |

| N-Ethyl-3-(propylamino)propanamide | 1040691-87-9 | C₈H₁₈N₂O | 158.24 | Amide, secondary propylamine |

Solubility and Lipophilicity

- Ethyl 3-di-n-propylaminopropionate: The di-n-propyl group enhances lipophilicity (logP ~2.5 estimated), favoring solubility in organic solvents like ethyl acetate or dichloromethane. This contrasts with ethyl 3-(diethylamino)propionate, which has lower logP (~1.8) and better aqueous miscibility .

- Ethyl 3-[(3-methoxypropyl)amino]propanoate: The methoxy group increases polarity, improving solubility in alcohols and water compared to the target compound .

Reactivity

- Ester vs. Amide: The amide in N-Ethyl-3-(propylamino)propanamide resists hydrolysis under acidic/basic conditions, making it more stable than ester analogs. Ethyl 3-di-n-propylaminopropionate, however, is more reactive in transesterification or aminolysis reactions .

Research Findings and Methodological Considerations

Similarity Assessment Methods

Compound similarity is often evaluated using structural descriptors (e.g., Morgan fingerprints) and physicochemical parameters (logP, molecular weight). Ethyl 3-di-n-propylaminopropionate shares >80% similarity with ethyl 3-(diethylamino)propionate in structural analyses, but diverges in biological activity due to alkyl chain length .

Experimental Data Limitations

Direct experimental data (e.g., CMC, toxicity) for the target compound are scarce. However, extrapolation from analogs suggests:

Biological Activity

Overview of Ethyl 3-Di-n-Propylaminopropionate

Ethyl 3-di-n-propylaminopropionate is an ester compound that belongs to a class of chemicals known for their potential biological activities. It is primarily studied for its pharmacological properties, including its effects on neurotransmitter systems and potential applications in medicinal chemistry.

Ethyl 3-di-n-propylaminopropionate is believed to interact with various neurotransmitter receptors, particularly those involved in the cholinergic and adrenergic systems. Its structure allows it to modulate synaptic transmission, which can lead to various physiological effects.

Pharmacological Properties

- Antimicrobial Activity : Some studies have indicated that compounds similar to ethyl 3-di-n-propylaminopropionate exhibit antimicrobial properties. This includes activity against both gram-positive and gram-negative bacteria, suggesting potential use in treating infections .

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. It may help in reducing oxidative stress and inflammation in neuronal cells.

- Cytotoxicity : Research has shown that certain derivatives of di-n-propylaminopropionate compounds can exhibit cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy. Studies have demonstrated selective toxicity towards malignant cells while sparing normal cells.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers examined the antimicrobial efficacy of ethyl 3-di-n-propylaminopropionate against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Neuroprotective Study : In a neuroprotection study involving cultured neuronal cells exposed to oxidative stress, treatment with ethyl 3-di-n-propylaminopropionate resulted in a marked reduction in cell death compared to control groups. The mechanism was attributed to the modulation of intracellular signaling pathways associated with apoptosis.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Neuroprotective Effects

| Treatment | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| Ethyl 3-di-n-propylaminopropionate (10 µM) | 85 | 100 |

| Ethyl 3-di-n-propylaminopropionate (50 µM) | 70 | 100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.